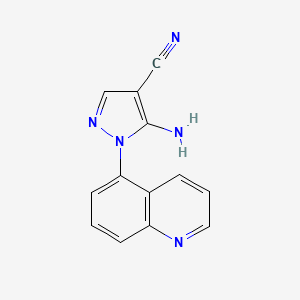

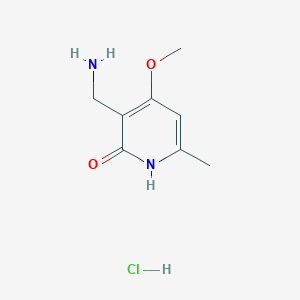

![molecular formula C13H15BrFNO4S B1408238 8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704096-48-9](/img/structure/B1408238.png)

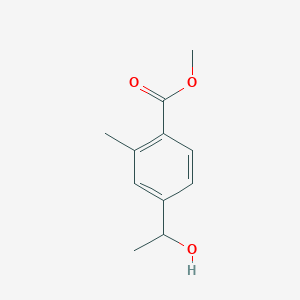

8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Overview

Description

8-(4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (8-BFSD) is a novel synthetic chemical compound that has recently been developed and studied for various scientific and medical applications. This chemical compound is a member of the dioxa-azaspirodecane class of compounds, which are characterized by a five-membered ring structure containing two oxygen atoms and a nitrogen atom. 8-BFSD has been shown to have potential applications in drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Approaches : The chemical compound 8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been a subject of research due to its unique structure and potential applications. A notable approach to synthesizing similar spiro compounds involves utilizing commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. This method has been highlighted for its convenience and potential in producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Mass Spectrometric Analysis : The mass spectrum of similar spiro compounds, such as 1,4-dioxa-8-azaspiro[4.5]decane, reveals distinctive fragmentation patterns, providing insights into their structural characteristics and potential chemical behavior. Notably, the fragmentation process can be influenced by specific modifications to the compound, such as the introduction of a sulfonyl group (Solomons, 1982).

Applications in Materials Science

Nonlinear Optical Materials : The derivative compounds of 1,4-dioxa-8-azaspiro[4.5]decane have been explored for their applications in nonlinear optical materials. For instance, 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has shown promise as a new organic material suitable for nonlinear optical devices, with successful demonstrations of second harmonic generation. This indicates its potential use in frequency doublers for laser diodes in the blue region (Kagawa et al., 1994).

Biomedical Imaging

Tumor Imaging Agents : Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as σ1 receptor ligands for their potential in tumor imaging. One such compound, featuring low lipophilicity, demonstrated high affinity for σ1 receptors and selectivity over σ2 receptors, making it a promising candidate for positron emission tomography (PET) imaging of tumors (Xie et al., 2015).

Environmental Applications

Water Purification : Spiro compounds similar to 8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane have been investigated for their efficacy in water purification. For example, a Mannich base derivative of a calix[4]arene incorporating a 1,4-dioxa-8-azaspiro[4.5]decane moiety demonstrated significant removal efficiency for carcinogenic azo dyes from water, suggesting its utility in environmental cleanup efforts (Akceylan et al., 2009).

properties

IUPAC Name |

8-(4-bromo-2-fluorophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrFNO4S/c14-10-1-2-12(11(15)9-10)21(17,18)16-5-3-13(4-6-16)19-7-8-20-13/h1-2,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUWDLHDVCHDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)S(=O)(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408156.png)

![1-(2-Cyclohexylethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1408157.png)

![1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408169.png)

![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)

![8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1408175.png)